alpha-Methyldopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

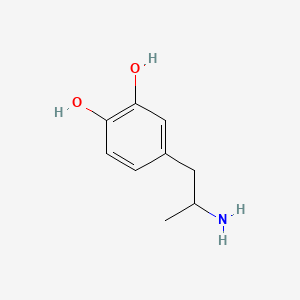

a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihypertensive Effects

Alpha-methyldopamine is primarily recognized for its role as an antihypertensive agent. It acts as a central alpha-2 adrenergic receptor agonist, leading to decreased sympathetic outflow and lower blood pressure. Research has demonstrated that intraventricular administration of this compound results in a dose-dependent reduction in blood pressure in spontaneously hypertensive rats . The compound's hypotensive action is mediated through intact central alpha-adrenergic neurons and adrenergic uptake mechanisms that facilitate the formation of alpha-methylnoradrenaline .

2. Mechanism of Action

The metabolic pathway of this compound involves its conversion from alpha-methyldopa via the aromatic L-amino acid decarboxylase enzyme. This conversion leads to the production of alpha-methylnorepinephrine, which exerts significant antihypertensive effects by reducing peripheral vascular resistance without markedly affecting cardiac output . Importantly, studies indicate that this compound can decrease plasma renin activity, a crucial factor in blood pressure regulation .

Neurobiological Applications

1. Neurotoxicity Studies

While this compound has therapeutic benefits, it also possesses neurotoxic properties when its bis-glutathionyl metabolite is injected into the brain's ventricles . This aspect underscores the importance of understanding its dosage and potential side effects when used in clinical settings.

2. Research on Dopaminergic Systems

this compound serves as a valuable tool for studying dopaminergic systems due to its structural similarity to dopamine. It aids in exploring the biochemical pathways involved in neurotransmitter synthesis and metabolism, particularly in conditions like Parkinson’s disease where dopaminergic signaling is disrupted.

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

555-64-6 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.2 g/mol |

IUPAC-Name |

4-(2-aminopropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |

InChI-Schlüssel |

KSRGADMGIRTXAF-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

Key on ui other cas no. |

3583-05-9 |

Synonyme |

3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.